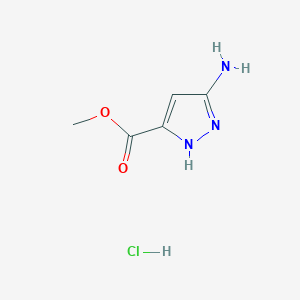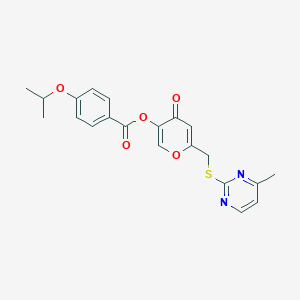
2-(Trifluoromethyl)azepane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)azepane hydrochloride is a chemical compound that belongs to the azepane family. It is a heterocyclic organic compound that contains a seven-membered ring with a nitrogen atom. This compound is widely used in scientific research due to its unique properties and characteristics.
Wissenschaftliche Forschungsanwendungen
Azepane Ionic Liquids
Belhocine et al. (2011) explored the synthesis of a new family of room temperature ionic liquids using azepane, a seven-member alicyclic secondary amine. This research demonstrates the transformation of azepane into tertiary amines with good selectivity, further leading to the production of quaternary azepanium salts. These salts have a wide range of liquid temperature ranges and exhibit properties like reduced viscosity and increased conductivity, making them promising alternatives in electrolytes and other applications (Belhocine et al., 2011).
Synthesis of Enantio-enriched Azepanes
Masson et al. (2018) developed a method to synthesize 4-substituted α-trifluoromethyl azepanes using l-proline. This approach, involving the ring expansion of trifluoromethyl pyrrolidines, leads to azepanes with high enantiomeric excess. Such synthesis methods are crucial in the development of pharmaceuticals and other compounds where stereoselectivity is essential (Masson et al., 2018).
Synthesis of Fluorinated β-Amino Acid Derivatives
Abrahami et al. (2016) focused on the synthesis of trifluoromethyl-containing piperidine and azepane β-amino ester stereoisomers. This research presents a robust method for creating novel trifluoromethylated compounds, which are valuable in drug development due to their unique properties (Abrahami et al., 2016).
Pharmaceutical Significance of Azepane Derivatives
Zha et al. (2019) conducted a comprehensive review highlighting the pharmaceutical significance of azepane-based compounds. These compounds exhibit a wide range of pharmacological properties, making them valuable in the discovery of new therapeutic agents. The review covers various therapeutic applications of azepane-based compounds, including their role in treating cancer, Alzheimer's disease, and other conditions (Zha et al., 2019).
Synthesis of Functionalized Trifluoromethylated Azepanes
Dolfen et al. (2014) reported on the synthesis of 2-CF3-pyrrolidines, 2-CF3-piperidines, and 3-CF3-azepanes through a novel ring-expansion protocol. This research is significant for the development of CF3-azaheterocycles, which have various applications in medicinal chemistry due to their unique functionalized side chains (Dolfen et al., 2014).
Safety and Hazards
- Precautionary Statements : Handling precautions include proper ventilation, protective clothing, and avoiding contact with eyes and skin. Refer to the provided MSDS for detailed safety information.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)azepane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N.ClH/c8-7(9,10)6-4-2-1-3-5-11-6;/h6,11H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYAGOHOVJJDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)azepane hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2718190.png)



![N-[(3-methoxy-4-propoxyphenyl)methylidene]hydroxylamine](/img/structure/B2718199.png)
![2-[2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B2718201.png)
![N-(2,5-dimethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![5-(3-methoxyphenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718203.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2718204.png)

![N-(4-isopropylphenyl)-2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2718206.png)
acetic acid](/img/structure/B2718207.png)
